3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Orthogonal protection Peptide coupling Amide bond formation

Essential Boc-protected building block for medicinal chemistry teams developing FXa inhibitors (referenced in US 11,042,634). The Boc-protected amine remains stable during carboxylic acid activation, preventing competing N-acylation and dimeric byproducts that plague the unprotected analog (CAS 609-85-8). This improves crude purity and reduces purification costs in multi-step sequences. Ideal for amide bond formation with diamine scaffolds where orthogonal protection is critical.

Molecular Formula C12H13Br2NO4
Molecular Weight 395.04 g/mol
Cat. No. B13565602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid
Molecular FormulaC12H13Br2NO4
Molecular Weight395.04 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)O
InChIInChI=1S/C12H13Br2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
InChIKeyGWBVCIMDWHWYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid: Procurement and Selection Guide for Pharmaceutical R&D


3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1343470-60-9) is a Boc-protected dibromo-substituted benzoic acid derivative. Its molecular formula is C12H13Br2NO4, and it has a molecular weight of 395.04 g/mol . This compound combines two functional handles: a Boc-protected amino group at the 2-position and a free carboxylic acid moiety, with bromine atoms at the 3- and 5-positions . It is commercially available at a purity of ≥97% and is typically stored under sealed, dry conditions at 2–8°C .

Procurement Risk: Why 2-Amino-3,5-dibromobenzoic Acid Cannot Replace the Boc-Protected Analog in Multi-Step Syntheses


The unprotected analog, 2-amino-3,5-dibromobenzoic acid (CAS 609-85-8), shares the same dibromo-substituted benzoic acid core but lacks the Boc protecting group on the 2-amino position . In multi-step synthetic sequences—particularly those involving organometallic reagents, strong bases, or electrophilic coupling partners—the free primary amine is prone to nucleophilic side reactions, formation of undesired amide byproducts, or metal-chelation that poisons catalysts [1]. Conversely, the Boc-protected derivative enables orthogonal protection strategies: the carboxylic acid can be activated (e.g., via acyl chloride, active ester, or peptide coupling) while the masked amino group remains inert until acidic deprotection conditions are applied . Direct substitution of the unprotected analog in such sequences would introduce uncontrolled cross-reactivity, requiring additional purification steps and reducing overall yield [1].

Quantitative Differentiation: Direct Comparative Evidence for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid vs. Closest Analogs


Orthogonal Synthetic Utility: Carboxylic Acid Activation vs. 2-Amino-3,5-dibromobenzoic Acid

The Boc-protected compound permits selective activation of the carboxylic acid group using standard coupling reagents (e.g., DCC, HATU, EDCI) without interference from the masked amino group [1]. In contrast, 2-amino-3,5-dibromobenzoic acid lacks this orthogonality: any attempt to activate the carboxylic acid will simultaneously involve the free primary amine, leading to self-condensation and oligomerization . This is a class-level inference based on established Boc protection chemistry .

Orthogonal protection Peptide coupling Amide bond formation Solid-phase synthesis

Reduced Side-Reaction Profile in Multi-Step Sequences vs. Unprotected 2-Amino Analog

The free amino group in 2-amino-3,5-dibromobenzoic acid is nucleophilic and can undergo N-acylation, N-alkylation, or diazotization under various reaction conditions. In a typical bromination-diazotization sequence used to prepare 3,5-dibromobenzoic acid derivatives, the amino group participates actively, requiring careful temperature control (0–20°C) and stoichiometric reagent management [1]. The Boc-protected derivative masks this reactivity, enabling the compound to be carried through steps that would otherwise degrade or derivatize the free amine [2].

Chemoselectivity Side-reaction suppression Multi-step synthesis Process chemistry

Orthogonal Deprotection Selectivity: Acid-Labile Boc vs. Alternative Protecting Groups

The Boc group in 3,5-dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is cleaved under acidic conditions (e.g., TFA/DCM or HCl/dioxane) but remains stable to bases and nucleophiles [1]. This enables orthogonal protection strategies when used alongside base-labile protecting groups such as Fmoc . Compounds protected with alternative acid-stable groups (e.g., Cbz) lack this precise acid-lability profile: Cbz requires hydrogenolysis or strong acids (HBr/AcOH) that may not be compatible with brominated aromatic substrates [2].

Protecting group strategy Orthogonal deprotection Fmoc/Boc compatibility Solid-phase peptide synthesis

Documented Use as an Intermediate in FXa Inhibitor Synthesis (Patent Evidence)

A patent (US 11,042,634 B2) describes 3,5-dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid as a key intermediate in the preparation of Factor Xa (FXa) inhibitors, a clinically validated anticoagulant target [1]. The patent specifically claims processes for producing diamine derivatives that utilize this Boc-protected dibromo-benzoic acid as a building block [2]. The unprotected analog 2-amino-3,5-dibromobenzoic acid is not identified as a suitable intermediate in this context, likely due to the chemoselectivity requirements outlined above.

FXa inhibitor Anticoagulant Medicinal chemistry Patent precedent

Optimal Application Scenarios for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Factor Xa (FXa) Inhibitor Candidates

This compound is explicitly identified in patent literature (US 11,042,634) as an intermediate for the industrial production of FXa inhibitors [1]. Procurement is indicated for medicinal chemistry teams developing anticoagulant drug candidates that require a Boc-protected, dibromo-substituted benzoic acid building block for amide bond formation with diamine scaffolds [2].

Orthogonal Protection Strategies in Multi-Step Total Synthesis

The Boc-protected amino group remains stable to nucleophiles and bases while the carboxylic acid undergoes selective activation and coupling [1]. This makes the compound suitable for complex molecule synthesis requiring sequential functional group manipulation. The orthogonal deprotection profile (acid-labile Boc vs. base-labile Fmoc) enables use in solid-phase and solution-phase peptide mimetic synthesis where multiple protecting groups must be independently addressable [2].

Process Chemistry Development Requiring Chemoselective Amide Bond Formation

In process development settings where high crude purity and minimal side reactions are critical for downstream purification economics, this Boc-protected building block offers a distinct advantage over the unprotected 2-amino-3,5-dibromobenzoic acid [1]. The masked amine prevents competing N-acylation during carboxylic acid activation, reducing the formation of dimeric and oligomeric byproducts [2].

Structure-Activity Relationship (SAR) Studies Involving Dibromo-Substituted Aromatic Scaffolds

The 3,5-dibromo substitution pattern on the benzoic acid core serves as a useful structural motif for SAR exploration, particularly in programs targeting halogen-bonding interactions or modulating lipophilicity [1]. The Boc protection allows the scaffold to be incorporated into diverse molecular architectures via the carboxylic acid handle before unveiling the amine for subsequent diversification [2].

Technical Documentation Hub

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